![molecular formula C13H13NO2S B187695 N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide CAS No. 5345-10-8](/img/structure/B187695.png)
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide, also known as MTC, is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the family of thiophene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells. In animal models, N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been shown to reduce the growth of tumors and improve glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide. One area of research could focus on elucidating the mechanism of action of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide. This could involve studying its effects on various signaling pathways and identifying its molecular targets. Another area of research could focus on developing more soluble forms of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide that could be used in a wider range of experiments. Additionally, future studies could explore the potential of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide in combination with other drugs or therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide involves the reaction of 4-methoxybenzyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential in the treatment of cancer, neurodegenerative diseases, and diabetes. N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has been studied extensively in vitro and in vivo, and its potential therapeutic effects have been demonstrated in animal models.
Eigenschaften
CAS-Nummer |
5345-10-8 |
|---|---|
Produktname |
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |
Molekularformel |
C13H13NO2S |
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2S/c1-16-11-6-4-10(5-7-11)9-14-13(15)12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15) |
InChI-Schlüssel |
IQZQDGIWGKOBJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CS2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



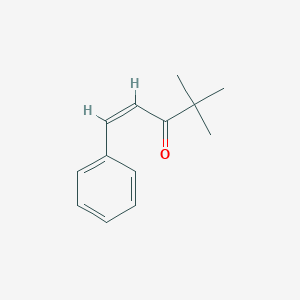
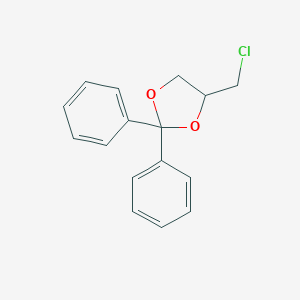
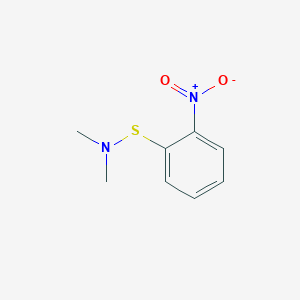
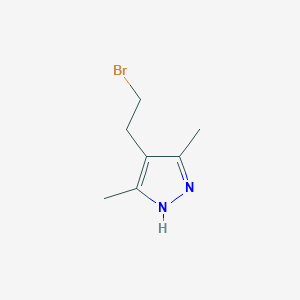
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
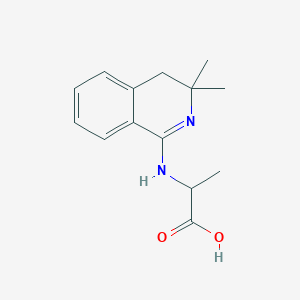
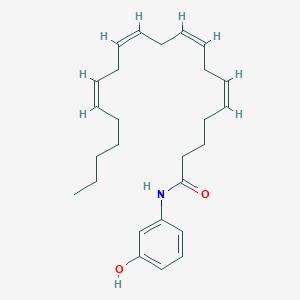
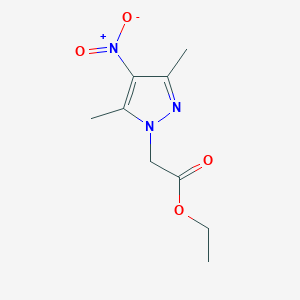
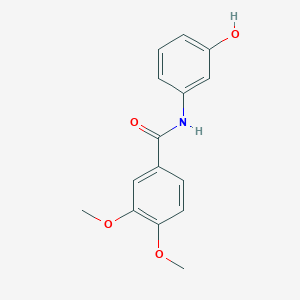
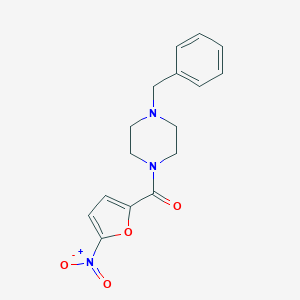
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)